molecular formula C12H16N2O4 B098441 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide CAS No. 18928-62-6

1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide

Cat. No. B098441
CAS RN: 18928-62-6
M. Wt: 252.27 g/mol
InChI Key: VNXJRBGZIXAZRZ-UHFFFAOYSA-N
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Description

1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, also known as BHED, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BHED is a synthetic compound that belongs to the class of carboxamides and has a molecular formula of C14H18N2O6.

Scientific Research Applications

1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug delivery systems. In neuroscience, 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide has been shown to enhance the transport of glucose across the blood-brain barrier, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide has also been studied for its potential use in cancer research as a prodrug, which can be activated in cancer cells to release cytotoxic agents. Additionally, 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide has been investigated for its use in drug delivery systems due to its ability to increase the solubility of hydrophobic drugs.

Mechanism Of Action

The mechanism of action of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide is not fully understood, but it is believed to enhance the transport of glucose across the blood-brain barrier by increasing the expression of glucose transporters. 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide has also been shown to increase the uptake of hydrophobic drugs by cells, which may be due to its ability to increase the solubility of these drugs.

Biochemical And Physiological Effects

1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide has been shown to enhance glucose uptake in the brain, which may have implications for the treatment of neurodegenerative diseases. 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide has also been shown to increase the solubility of hydrophobic drugs, which may improve their efficacy in drug delivery systems.

Advantages And Limitations For Lab Experiments

1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide has several advantages for use in lab experiments, including its ability to enhance glucose uptake in the brain and increase the solubility of hydrophobic drugs. However, 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide also has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for research on 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. One potential area of study is the use of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide in drug delivery systems, particularly for the delivery of hydrophobic drugs. Additionally, 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide may have potential applications in the treatment of neurodegenerative diseases, although further research is needed to fully understand its mechanism of action and potential therapeutic benefits. Finally, 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide may have applications in the field of cancer research as a prodrug, although more research is needed to determine its efficacy in this area.

properties

IUPAC Name

1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c15-7-5-13-11(17)9-1-2-10(4-3-9)12(18)14-6-8-16/h1-4,15-16H,5-8H2,(H,13,17)(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXJRBGZIXAZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCO)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940442
Record name N~1~,N~4~-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide

CAS RN

18928-62-6
Record name N1,N4-Bis(2-hydroxyethyl)-1,4-benzenedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18928-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis(2-hydroxyethyl)terephthaldiamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC87587
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Record name N~1~,N~4~-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-bis(2-hydroxyethyl)terephthaldiamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.787
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Synthesis routes and methods

Procedure details

A mixture of 194 g (1.0 mole) of dimethyl terephthalate, 150 ml (2.46 mole) ethanolamine and 300 ml ethanol was refluxed for 7 hours. On cooling the title product separated. It was filtered and then washed with ethanol. After drying, it melted at 227°-229° C.
Quantity
194 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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